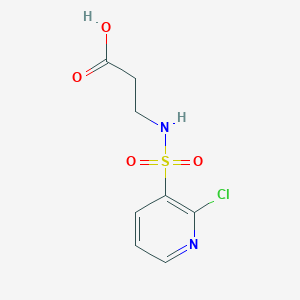

3-(2-Chloropyridine-3-sulfonamido)propanoic acid

Descripción

3-(2-Chloropyridine-3-sulfonamido)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 2-chloropyridine-3-sulfonamido group. This structure combines a heterocyclic aromatic ring (chloropyridine), a sulfonamide linkage, and a carboxylic acid moiety.

The sulfonamido group is notable for its presence in pharmacologically active molecules (e.g., sulfa drugs), which often target bacterial dihydropteroate synthase.

Propiedades

IUPAC Name |

3-[(2-chloropyridin-3-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-8-6(2-1-4-10-8)16(14,15)11-5-3-7(12)13/h1-2,4,11H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCOLHODKBUAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 3-aminopropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloropyridine-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acid or reduced to sulfinamide.

Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Condensation: Acid chlorides or anhydrides for esterification, and amines for amidation.

Major Products

Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinamide derivatives.

Condensation: Esters or amides of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of PAR-2 Signaling Pathway

One of the prominent applications of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid is its role as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in various inflammatory conditions, including:

- Inflammatory Bowel Disease

- Asthma

- Rheumatoid Arthritis

- Neuropathic Pain

Research indicates that compounds targeting PAR-2 can effectively reduce inflammation and pain responses in preclinical models. For instance, the administration of this compound has shown promise in alleviating symptoms associated with inflammatory bowel diseases and other chronic inflammatory conditions by modulating cytokine release and neurogenic inflammation .

1.2 Analgesic Properties

Studies have demonstrated that this compound exhibits analgesic properties through its antagonistic action on TRPV1 receptors, which are known to mediate pain sensations. In animal models of neuropathic pain, it has been shown to significantly reduce pain responses without major side effects, indicating its potential as a therapeutic agent for chronic pain management .

Synthesis and Chemical Properties

The synthesis of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid involves several steps that yield high purity and yield, making it suitable for large-scale applications. The chemical structure allows for modifications that enhance its pharmacological properties, particularly through the addition of various substituents that can improve binding affinity to target receptors .

Case Studies and Research Findings

3.1 Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid derivatives. These studies focus on:

- Modifying the sulfonamide group to enhance receptor binding.

- Exploring different substituents on the pyridine ring to improve pharmacokinetic properties.

For example, derivatives with increased lipophilicity have shown enhanced antagonistic activity against TRPV1, suggesting that careful modification can lead to more potent analgesics .

3.2 Clinical Implications

The implications of these findings extend to potential clinical applications where this compound could be used as part of combination therapies for managing chronic inflammatory diseases or pain syndromes. The ability to inhibit specific pathways linked to inflammation makes it a candidate for further clinical trials aimed at validating its efficacy and safety in human subjects.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Chlorinated Aromatic Rings vs. Heterocycles Chlorinated phenylpropanoic acids (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity against Gram-positive and Gram-negative bacteria due to halogen-mediated electron withdrawal and membrane disruption . The thienyl group in 3-(2-thienyl)propanoic acid () introduces sulfur-based electronics, which could influence redox reactivity or coordination chemistry, diverging from the pyridine’s nitrogen-based effects .

Sulfonamido vs. The sulfonamido group in the target compound may enable enzyme inhibition via transition-state mimicry, a mechanism absent in ester derivatives . Compared to simple chloropropanoic acids (), which are used as synthetic intermediates, the sulfonamido-pyridine substitution likely reduces volatility and increases molecular complexity, favoring pharmaceutical applications .

Biological Activity and Selectivity Marine-derived chlorinated phenylpropanoic acids () show species-selective antimicrobial effects (e.g., inactivity toward Candida albicans). The target compound’s sulfonamido group could modulate selectivity by interacting with bacterial-specific pathways (e.g., folate synthesis) . Amino acid derivatives like (R)-2-amino-3-(pyridin-3-yl)propanoic acid () highlight the role of chirality and nitrogen positioning in bioactivity, suggesting that the stereochemistry of the target compound’s propanoic acid chain may influence its efficacy .

Actividad Biológica

3-(2-Chloropyridine-3-sulfonamido)propanoic acid (CAS No. 929975-48-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of 3-(2-Chloropyridine-3-sulfonamido)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in metabolic pathways. This compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that compounds similar to 3-(2-Chloropyridine-3-sulfonamido)propanoic acid exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The inhibition of protein kinases involved in cell proliferation and survival pathways has been noted. For example, compounds with similar structures have shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Analgesic Effects

Emerging data suggest that 3-(2-Chloropyridine-3-sulfonamido)propanoic acid may exhibit analgesic properties through modulation of pain pathways. Its structural similarity to known TRPV1 antagonists suggests potential efficacy in pain management, particularly in neuropathic pain models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(2-Chloropyridine-3-sulfonamido)propanoic acid. Key findings include:

- Substituent Effects : The presence of the chloropyridine moiety enhances lipophilicity, improving cellular uptake and bioavailability.

- Sulfonamide Group : This functional group is essential for enzyme inhibition and contributes to the compound's overall biological profile.

- Propanoic Acid Backbone : This portion may influence the compound's interaction with target proteins, affecting binding affinity and selectivity.

Case Studies and Research Findings

Q & A

Q. What are the key physicochemical properties of 3-(2-chloropyridine-3-sulfonamido)propanoic acid, and how do they influence experimental design?

- Methodological Answer : The compound's acidity (pKa) is critical for solubility and reactivity. For example, structurally similar chlorophenylpropanoic acids exhibit pKa values between 4.58–4.61 . However, the sulfonamido group may lower the pKa further due to electron-withdrawing effects. Use potentiometric titration or computational tools (e.g., ACD/Labs) to determine precise pKa. Table 1 : Comparative pKa Values of Propanoic Acid Derivatives

| Compound | pKa (25°C) | Source |

|---|---|---|

| 3-(2-Chlorophenyl)propanoic acid | 4.58 | |

| 3-(4-Nitrophenyl)propanoic acid | 4.47 |

Q. What synthetic strategies are recommended for preparing 3-(2-chloropyridine-3-sulfonamido)propanoic acid?

- Methodological Answer : A plausible route involves:

Sulfonation : React 2-chloropyridine with chlorosulfonic acid to form 2-chloropyridine-3-sulfonyl chloride.

Amidation : Couple the sulfonyl chloride with β-alanine or its ester under basic conditions (e.g., pyridine or triethylamine).

Hydrolysis : If an ester intermediate is used, hydrolyze with aqueous NaOH/HCl to yield the free acid.

Optimize reaction conditions using TLC/HPLC monitoring and characterize intermediates via H NMR and FTIR .

Q. How should researchers handle and store this compound safely in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in a cool, dry place (<25°C) in airtight containers under inert gas (N or Ar) to prevent hydrolysis.

- Exposure Control : Implement local exhaust ventilation and adhere to OSHA standards (29 CFR 1910.1020) for air sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs of this compound?

- Methodological Answer : Use structure-activity relationship (SAR) studies to isolate key functional groups. For example:

- Compare the sulfonamido group’s impact vs. carboxamide or ester derivatives in enzyme inhibition assays.

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like carbonic anhydrase .

Table 2 : Hypothetical Binding Affinities (ΔG, kcal/mol)

| Derivative | Target Protein | ΔG (Predicted) |

|---|---|---|

| Sulfonamido variant | CA IX | -9.2 |

| Carboxamide variant | CA IX | -7.8 |

Q. What advanced analytical techniques are suitable for characterizing trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for sulfonic acid byproducts (e.g., m/z 158.9) .

- NMR Spectroscopy : C NMR can identify residual solvents (e.g., DMSO-d at 39.5 ppm) and confirm sulfonamido linkage (δ 110–120 ppm for pyridine carbons).

- Elemental Analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N/S ratios.

Q. How can computational modeling optimize the compound’s metabolic stability?

- Methodological Answer :

ADMET Prediction : Use tools like SwissADME to predict cytochrome P450 interactions and hepatic clearance.

Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at the pyridine ring) via Schrödinger’s MetaSite.

Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via HRMS .

Contradictions and Mitigation Strategies

- Data Conflict Example : Discrepancies in reported pKa values for chlorinated propanoic acid derivatives.

- Resolution : Standardize measurement conditions (ionic strength, temperature) and validate with multiple methods (e.g., UV-Vis titration, capillary electrophoresis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.